ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves the reaction of 7-methyl-3-oxo-2H-isoquinoline-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(7-methyl-3-oxo-2H-chromen-6-yl)acetate: Similar structure but with a chromene core.
Ethyl 2-(7-methyl-3-oxo-2H-quinolin-6-yl)acetate: Similar structure but with a quinoline core.
Uniqueness
Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to its chromene and quinoline analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
55329-69-6 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
XFFJHUZJYOTQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C |
Origin of Product |
United States |
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